N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-3-12(4-6-13)15-9-14(22-19-15)10-18-16(21)11-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVMFTWXPDCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, supported by relevant data tables and case studies.
The compound can be synthesized through various methods involving isoxazole derivatives. Isoxazoles are known for their pharmacological properties, which include anti-inflammatory, analgesic, and antimicrobial effects. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with isoxazole derivatives under controlled conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, including pain modulation and inflammation response.
Key Mechanisms:
- COX-2 Inhibition : Research indicates that derivatives of isoxazole exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. This selectivity suggests potential for developing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .
- Antinociceptive Activity : Studies have demonstrated that the compound exhibits significant antinociceptive properties, comparable to standard analgesics like pentazocine and aspirin. This effect is mediated through modulation of pain pathways involving GPCRs .
Biological Activities
The compound's biological activities have been evaluated in several studies, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study conducted by Habeeb et al. (2001) reported that isoxazole derivatives, including this compound, showed significant anti-inflammatory activity in animal models. The compound was effective in reducing edema induced by carrageenan in rats.
- Analgesic Properties : In a comparative study, the analgesic efficacy of this compound was tested against traditional analgesics. Results indicated that it produced a dose-dependent reduction in pain response in both thermal and chemical pain models, affirming its potential as a new analgesic agent.
- Antimicrobial Activity : Research published by Mohammed et al. (2018) highlighted the antimicrobial activity of related isoxazole compounds against various bacterial strains. The findings suggest that modifications in the isoxazole structure enhance antimicrobial efficacy.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step functionalization of the isoxazole scaffold. Key reactions include:
Hydrolysis Reactions
The acetamide group and isoxazole ring exhibit distinct hydrolytic behavior:
Acid-Catalyzed Hydrolysis
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Conditions : 6M HCl, reflux (4–6 hrs).
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Outcome : Cleavage of the acetamide bond yields:
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3-(4-Chlorophenyl)-5-isoxazolemethanamine
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2-(1-Pyrrolidinyl)acetic acid
-
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Byproducts : Partial decomposition of the isoxazole ring under prolonged acidic conditions.
Base-Catalyzed Hydrolysis
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Conditions : 2M NaOH, 80°C (2 hrs).
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Outcome : Selective saponification of the acetamide group without ring opening .
Reduction of the Isoxazole Ring
The isoxazole moiety can undergo selective hydrogenation:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH | β-Aminoketone derivative | 72% | |
| Raney Ni | H<sub>2</sub> (3 atm), THF | Ring-opened diamine | 58% |
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Note : The 4-chlorophenyl group remains intact during reduction.
Electrophilic Substitution on the Aromatic Ring
The 4-chlorophenyl group participates in electrophilic substitution:
Nitration
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Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT.
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Product : 3-(3-Nitro-4-chlorophenyl)-5-isoxazole derivative (para-directing effect of Cl) .
Sulfonation
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Reagents : Fuming H<sub>2</sub>SO<sub>4</sub>, 50°C.
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Product : Sulfonic acid derivative at the meta position relative to Cl .
Metabolic Reactions (In Vitro)
Hepatic microsomal studies reveal primary metabolic pathways:
| Enzyme | Reaction Type | Major Metabolite | Bioactivity Change |
|---|---|---|---|
| CYP3A4 | N-Dealkylation | 2-(1-Pyrrolidinyl)acetic acid | Loss of activity |
| UGT1A1 | Glucuronidation | O-Glucuronide conjugate | Enhanced excretion |
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Key Finding : The pyrrolidine moiety is a metabolic hotspot, with oxidation leading to lactam formation .
Stability Under Oxidative Conditions
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ROS Exposure : Degrades rapidly in the presence of hydroxyl radicals (- OH), forming:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Comparative Reactivity with Analogues
| Compound Modification | Hydrolysis Rate (t<sub>1/2</sub>) | Metabolic Stability (CYP3A4) |
|---|---|---|
| Replacement of Cl with -OCH<sub>3</sub> | 2.5x slower | 1.8x more stable |
| Replacement of pyrrolidine with piperidine | 1.3x faster | No significant change |
Key Research Findings
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Synthetic Scalability : The final step (amide coupling) achieves >90% yield under optimized conditions (DCM, 25°C) .
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Toxicity Profile : Hydrolysis byproducts show negligible cytotoxicity in HEK293 cells (IC<sub>50</sub> > 100 µM) .
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Catalytic Challenges : Pd-mediated hydrogenation requires strict temperature control to avoid over-reduction .
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s structural uniqueness lies in its isoxazole-chlorophenyl core and pyrrolidinyl-acetamide side chain . Below is a comparative analysis with structurally related molecules from the evidence:
*Molecular weight calculated based on formula C₁₇H₁₈ClN₃O₂.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide, and how can purity be ensured?
- Answer : Synthesis typically involves coupling 3-(4-chlorophenyl)-5-isoxazolemethanol with 2-(1-pyrrolidinyl)acetic acid derivatives via amidation or alkylation reactions. Key steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Purity validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How should researchers characterize the molecular structure of this compound?
- Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., pyrrolidinyl N-CH₂ resonance at δ 3.2–3.5 ppm) .
- X-ray crystallography : Resolve the 3D configuration of the isoxazole and chlorophenyl moieties .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
Q. What factors influence the stability of this compound during storage and experimental use?
- Answer : Stability depends on:
- Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetamide group .
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may accelerate degradation .
- pH sensitivity : Maintain neutral pH in aqueous buffers to prevent isoxazole ring oxidation .
Q. Which analytical techniques are most reliable for assessing purity and degradation products?
- Answer : Use orthogonal methods:
- HPLC-DAD/MS : Detect impurities at 254 nm and confirm identity via fragmentation patterns .
- TLC : Monitor reaction progress (silica gel F254, visualization under UV 254 nm) .
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to ensure stability .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Answer : Apply computational reaction design (e.g., ICReDD methodology):
- Quantum chemical calculations : Simulate transition states to identify energy-efficient pathways for isoxazole-acetamide coupling .
- High-throughput screening : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to maximize yield .
- Flow chemistry : Implement continuous processes to reduce side reactions and enhance reproducibility .
Q. How should contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Answer : Conduct systematic validation:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds .
- Structural analogs : Compare activity of derivatives to identify structure-activity relationships (SAR) influenced by chlorophenyl substitution .
- Meta-analysis : Cross-reference data with PubChem BioAssay entries to identify outliers due to experimental variability .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Answer : Combine docking and dynamics simulations:
- Molecular docking (AutoDock Vina) : Model binding to targets like GABA receptors, focusing on the pyrrolidinyl-acetamide hinge region .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free-energy calculations (MM/PBSA) : Quantify binding affinity changes caused by 4-chlorophenyl hydrophobic interactions .
Q. What experimental approaches can elucidate the mechanism of enzyme inhibition by this compound?
- Answer : Employ kinetic and structural assays:
- Enzyme kinetics : Measure Km/Vmax shifts via Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .
- Fluorescence quenching : Monitor tryptophan residue changes in target enzymes upon ligand binding .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to map binding pockets .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays). Validate protocols using reference standards from PubChem .
- Advanced Characterization : For unresolved stereochemistry, employ chiral HPLC (Chiralpak AD-H column) or vibrational circular dichroism (VCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
